[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Beschreibung
Enzymatic N-Demethylation and Cyclization in Methadone Metabolism
S-EDDP originates from the biotransformation of methadone, a synthetic opioid, through a two-step process: N-demethylation followed by spontaneous cyclization. The initial step involves the oxidative removal of a methyl group from methadone’s tertiary amine, catalyzed primarily by hepatic cytochrome P450 3A4. This reaction produces an unstable intermediate, which undergoes rapid cyclization to form EDDP without enzymatic assistance. While cytochrome P450 2B6 and cytochrome P450 2C19 contribute to this pathway, their roles are secondary to cytochrome P450 3A4 in human liver microsomes.
Table 1: Kinetic Parameters of Cytochrome P450 Isoforms in EDDP Formation
| Enzyme | Vₘₐₓ (ng/min/10 pmol) | Kₘ (μM) | Relative Contribution (%) |
|---|---|---|---|
| Cytochrome P450 3A4 | 18.2 | 45.6 | 55–70 |
| Cytochrome P450 2B6 | 44.0 | 12.6 | 20–35 |
| Cytochrome P450 2C19 | 6.8 | 28.9 | 5–10 |
Source: Data derived from supersome assays and human liver microsomes
The reaction efficiency varies widely across individuals due to polymorphisms in cytochrome P450 genes and drug-drug interactions. For instance, coadministration of cytochrome P450 3A4 inducers like rifampin accelerates EDDP formation, while inhibitors such as troleandomycin reduce metabolic rates.
Stereoselective Formation Pathways of S-EDDP vs. R-EDDP
Methadone is administered as a racemic mixture, but its metabolism exhibits enantiomer-specific dynamics. Cytochrome P450 2B6 demonstrates marked stereoselectivity, preferentially N-demethylating S-methadone to yield S-EDDP at rates 1.5–2.0 times higher than R-methadone. In contrast, cytochrome P450 2C19 favors R-methadone, though its overall contribution is minimal. Cytochrome P450 3A4, however, lacks stereoselectivity, processing both enantiomers equally.
Table 2: Stereoselectivity Indices of Cytochrome P450 Isoforms
| Enzyme | S-Methadone CLᵢₙₜ (μL/min/pmol) | R-Methadone CLᵢₙₜ (μL/min/pmol) | S/R Ratio |
|---|---|---|---|
| Cytochrome P450 2B6 | 0.48 | 0.29 | 1.66 |
| Cytochrome P450 2C19 | 0.11 | 0.15 | 0.73 |
| Cytochrome P450 3A4 | 0.22 | 0.21 | 1.05 |
CLᵢₙₜ = Intrinsic clearance; Data from recombinant enzyme systems
Genetic polymorphisms further modulate stereoselectivity. The cytochrome P450 2B6*6 allele (c.516G>T), present in 15–30% of populations, reduces catalytic activity by 40–60%, disproportionately affecting S-EDDP formation. This genetic variability underpins the interindividual differences in plasma methadone enantiomer ratios observed clinically.
Role of Hepatic vs. Extrahepatic Metabolic Systems
Hepatocytes are the primary site of S-EDDP synthesis, leveraging their high expression of cytochrome P450 3A4 and 2B6. Human liver microsomes convert 60–80% of methadone to EDDP within 30 minutes, with negligible contribution from renal or intestinal tissues. However, emerging evidence suggests limited extrahepatic metabolism in the gut mucosa, where cytochrome P450 3A4 is expressed at low levels.
Table 3: Tissue-Specific EDDP Formation Rates
| Tissue | EDDP Formation (pmol/min/mg protein) | Primary Enzyme |
|---|---|---|
| Liver | 12.4 ± 3.2 | Cytochrome P450 3A4 |
| Small Intestine | 0.8 ± 0.3 | Cytochrome P450 3A4 |
| Kidney | Not Detectable | – |
Data from microsomal incubation studies
Urinary excretion of S-EDDP is pH-dependent, with alkaline urine (pH >7.5) favoring ionized EDDP, thereby reducing renal reabsorption and accelerating clearance. This pH sensitivity underscores the importance of urinary monitoring in clinical toxicology.
Eigenschaften
Molekularformel |
C20H23N |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1 |
InChI-Schlüssel |
AJRJPORIQGYFMT-JVXRWIERSA-N |
Isomerische SMILES |
C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
Comparative Data Table of Key Synthetic Steps and Yields
Research Findings and Analytical Characterization
- The chiral synthesis route yields S-EDDP with high enantiomeric purity confirmed by chiral HPLC and polarimetry.
- Structural confirmation is achieved by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) crystallography.
- The synthetic S-EDDP maintains stereochemical integrity throughout the process, as demonstrated by crystallographic analysis of intermediates and final products.
- The functionalized S-EDDP conjugates exhibit minimal cross-reactivity with other opioids, enhancing assay specificity.
Analyse Chemischer Reaktionen
Types of Reactions
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled laboratory conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can lead to the formation of various oxidized derivatives, while reduction can result in reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its formation through the N-demethylation of methadone by cytochrome P450 enzymes . This process converts methadone into its inactive metabolite, which is then excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6 .
Vergleich Mit ähnlichen Verbindungen
Analytical Methodologies for S-EDDP and Related Compounds
Notes:
Pharmacokinetic and Environmental Stability
- Biological Matrices : S-EDDP is stable in urine (pH-independent) and plasma, with a saliva-to-plasma ratio of 0.51 for methadone, suggesting reliable cross-matrix detection .
- Environmental Fate : EDDP resists degradation during water chlorination, unlike methadone, which forms transformation products like N-chlorinated derivatives .
Biologische Aktivität
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant metabolite of methadone, primarily involved in its pharmacological effects. Understanding the biological activity of S-EDDP is crucial for optimizing methadone therapy, particularly in pain management and opioid dependence treatment. This article reviews the biological activity of S-EDDP, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic implications.
Pharmacokinetics and Metabolism
S-EDDP is formed from methadone through the action of cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4. The pharmacokinetics of S-EDDP have been characterized in various studies, indicating that it follows a one-compartment model with first-order elimination kinetics. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Clearance (CL) | Varies by individual phenotype |
| Volume of Distribution (Vd) | Approximately 176 L |
| Half-life | Varies based on metabolism |
The clearance of S-EDDP is influenced by genetic polymorphisms in CYP2B6 and CYP3A4, which can lead to significant inter-individual variability in drug response and side effects .
In Vitro Studies
In vitro studies have demonstrated that S-EDDP exhibits low cardiotoxicity at therapeutic concentrations. Research indicates that S-EDDP does not significantly affect cardiac ion channels, which is a critical factor for safety in opioid use . Additionally, studies have assessed the binding affinity of S-EDDP to various receptors, including opioid receptors, revealing moderate affinity that may contribute to its analgesic properties.
Case Studies
A case study involving pediatric patients undergoing surgery highlighted the importance of understanding the pharmacogenetics of methadone and its metabolites. The study found that variations in CYP2B6 activity significantly impacted the clearance rates of S-EDDP, suggesting that personalized dosing regimens could enhance therapeutic outcomes while minimizing adverse effects .
Therapeutic Implications
Given its biological activity and metabolic profile, S-EDDP has potential implications in clinical settings:
- Pain Management : Its analgesic properties may be leveraged in chronic pain management protocols.
- Opioid Dependence Treatment : Understanding S-EDDP's role can aid in optimizing methadone maintenance therapy for patients with opioid use disorder.
Q & A
Basic: How is S-EDDP detected and quantified in biological samples, and why is it preferred over methadone for monitoring opioid use?
Answer:
S-EDDP is detected in urine using confirmatory methods (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS) and screening methods (e.g., immunoassays). Confirmatory methods (LOINC 58429-2) measure mass/volume concentrations (ng/mL) with high specificity, while screening methods (LOINC 93495-0) provide qualitative results (positive/negative) . S-EDDP is preferred over methadone due to its stability in urine, unaffected by pH fluctuations, and consistent detection window (4–6 hours post-administration). Methadone levels vary significantly with metabolism and urine pH, making S-EDDP a more reliable biomarker .
Basic: What are the structural and stereochemical characteristics of S-EDDP, and how are they validated?
Answer:
S-EDDP has a pyrrolidine backbone with 3,3-diphenyl, 1,5-dimethyl, and 2-ethylidene substituents. Its stereochemistry is defined by the [S-(E)] configuration, distinguishing it from the R-EDDP enantiomer (CAS 106293-55-4 vs. 106293-57-6) . Structural validation employs NMR, X-ray crystallography , and chiral chromatography . For example, enantiomeric separation uses chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve S-EDDP from R-EDDP, confirmed by optical rotation and mass spectrometry .
Advanced: How do enantiomeric differences between S-EDDP and R-EDDP influence pharmacological activity?
Answer:
Enantiomers exhibit distinct receptor binding affinities and metabolic pathways . In preclinical studies, (+)-EDDP (S-EDDP) showed greater anxiolytic-like effects in rodent models compared to (−)-EDDP (R-EDDP), likely due to stereoselective interactions with opioid or monoamine transporters . Advanced studies use enantioselective synthesis (e.g., asymmetric catalysis) and in vivo pharmacokinetic profiling to compare bioavailability and tissue distribution. For example, radiolabeled S-EDDP (³H or ¹⁴C) tracks metabolite formation in hepatic microsomes .
Advanced: What methodologies enable chiral separation and quantification of S-EDDP in complex matrices?
Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and supercritical fluid chromatography (SFC) are gold standards. Mobile phases often combine ethanol/heptane with 0.1% diethylamine to enhance resolution. For quantification, LC-MS/MS with deuterated internal standards (e.g., EDDP-D3) minimizes matrix effects. Method validation follows FDA guidelines, assessing linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .
Advanced: How does S-EDDP’s stability under varying storage conditions impact analytical reproducibility?
Answer:
S-EDDP is stable in acidified urine (pH 3–4) at −20°C for 6 months but degrades in alkaline conditions (pH >8) via hydrolysis of the ethylidene group. Stability studies use accelerated degradation (40°C/75% RH) and mass spectral fragmentation to identify degradation products (e.g., diphenylpyrrolidine derivatives). For long-term storage, lyophilization with cryoprotectants (trehalose) preserves integrity .
Methodological: How should researchers design pharmacokinetic studies of S-EDDP in animal models?
Answer:
Key considerations:
- Dosing : Administer methadone (0.1–10 mg/kg, IV/PO) to generate S-EDDP in vivo.
- Sampling : Collect blood/urine at 0.5, 1, 2, 4, 8, 24 hours post-dose.
- Analytics : Use SPE (solid-phase extraction) for sample cleanup, followed by LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL.
- Controls : Include EDDP-free matrices and stability QC samples.
Studies in rats demonstrate S-EDDP’s enterohepatic recirculation , requiring bile duct-cannulated models to assess excretion .
Data Contradiction: How can discrepancies in S-EDDP’s reported metabolic pathways be resolved?
Answer:
Conflicting data on CYP450 isoforms (e.g., CYP3A4 vs. CYP2B6 involvement) arise from species differences (human vs. rodent) and in vitro conditions (microsomes vs. hepatocytes). Resolve via:
- Recombinant enzyme assays : Incubate S-EDDP with individual CYP isoforms + NADPH.
- Chemical inhibition : Use ketoconazole (CYP3A4 inhibitor) or ticlopidine (CYP2B6 inhibitor) to identify dominant pathways.
- Cross-lab validation : Harmonize protocols (substrate concentration, incubation time) across laboratories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
